(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene (1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene (1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene is a natural product found in Arctium lappa and Pulicaria arabica with data available.
Brand Name: Vulcanchem
CAS No.: 469-92-1
VCID: VC3892046
InChI: InChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14-,15+/m0/s1
SMILES: CC1(C=CC23C1CCC(C2)(CCC3)C)C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene

CAS No.: 469-92-1

Cat. No.: VC3892046

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene - 469-92-1

Specification

CAS No. 469-92-1
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodec-2-ene
Standard InChI InChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14-,15+/m0/s1
Standard InChI Key MKZIRHIVARSBHI-AEGPPILISA-N
Isomeric SMILES C[C@@]12CCC[C@]3(C1)C=CC([C@@H]3CC2)(C)C
SMILES CC1(C=CC23C1CCC(C2)(CCC3)C)C
Canonical SMILES CC1(C=CC23C1CCC(C2)(CCC3)C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Clovene is a clovane-type sesquiterpenoid with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its IUPAC name reflects its tricyclic framework and stereochemistry:

  • IUPAC Name: (1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene

  • CAS Registry Number: 469-92-1

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
logP (Lipophilicity)5.12
Topological Polar SA0 Ų
Rotatable Bonds0

Stereochemical and Structural Insights

The compound’s tricyclic skeleton consists of fused six-, three-, and five-membered rings, with methyl groups at positions 4, 4, and 8. X-ray crystallography and NMR studies confirm its (1S,5S,8S) configuration, critical for its biological interactions . The double bond at position 2 contributes to its reactivity in synthetic modifications .

Natural Occurrence and Biosynthesis

Ecological Distribution

Clovene is identified in:

  • Syzygium aromaticum (clove), coexisting with β-caryophyllene and eugenol .

  • Murraya paniculata (orange jasmine), suggesting a role in plant defense .

Biosynthetic Pathways

Clovene derives from farnesyl pyrophosphate (FPP) via sesquiterpene cyclases. Enzymes like caryolan-1-ol synthase catalyze cyclization and methylation steps, forming the tricyclic backbone . Recent studies using non-natural FPP analogs have yielded structural variants, such as iso-caryolan-1-ol, expanding understanding of enzymatic promiscuity .

Synthetic Approaches

Traditional Synthesis

Early routes relied on Diels-Alder reactions and catalytic methylation, achieving yields of ~45% under optimized conditions . Challenges included controlling stereochemistry and minimizing byproducts.

Machine Learning-Guided Synthesis

A breakthrough 5-step synthesis of clovan-2,9-dione (a clovane derivative) utilized neural networks to predict 6-endo-trig radical cyclization outcomes . Key steps included:

  • Pd-catalyzed hydrosilylation of enone intermediates.

  • Radical cyclization with AIBN/n-Bu₃SnH, achieving 45% yield (vs. 15-step prior methods) .

Table 2: Synthetic Route Comparison

ParameterTraditional MethodML-Guided Method
Steps155
Yield (Key Step)30–40%45%
Stereochemical ControlModerateHigh

Biological Activities and Applications

Insect Growth Regulation

Clovene disrupts metamorphosis in Pericallia ricini (a polyphagous pest) by:

  • Delaying larval-pupal ecdysis by 48–72 hours .

  • Reducing adult emergence by 60–70% at 0.1% concentration .

  • Inducing non-viable intermediates and abnormal adults .

Table 3: ADMET Profile

PropertyValue
Human Intestinal Absorp.99.64% probability
BBB Penetration70% probability
CYP3A4 Inhibition82.2% probability
Plasma Protein Binding95.17%

Industrial and Research Applications

Fragrance Industry

Clovene’s woody aroma profile makes it valuable in perfumery. Its stability under UV light (logS = -5.29) enhances longevity in formulations .

Chemical Ecology

As a biomarker in Arctium lappa (burdock) and black pepper, clovene aids in studying plant-insect interactions .

Challenges and Future Directions

  • Stereoselective Synthesis: Improving enantiomeric excess in radical cyclizations .

  • Pharmacokinetic Optimization: Addressing low aqueous solubility (logS = -5.29) .

  • Biosynthetic Engineering: Harnessing engineered cyclases for high-yield production .

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